N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide
Description
N'-({4-[(4-Chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a heterocyclic carbohydrazide derivative featuring a fused thieno[2,3-c]pyrazole core. Key structural motifs include:
- A trifluoromethyl (-CF₃) group at position 3, enhancing lipophilicity and metabolic stability.
- A 4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl substituent, contributing electron-withdrawing effects (via nitro and chlorophenyl groups) and sulfur-mediated hydrophobic interactions.
- A carbohydrazide moiety at position 5, enabling hydrogen bonding and chelation properties.
This compound is cataloged under multiple identifiers (e.g., AKOS005091116, 3X-0331) and is structurally related to agrochemical and pharmaceutical candidates targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
N-[(E)-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylideneamino]-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF3N5O3S2/c1-29-20-14(18(28-29)21(23,24)25)9-17(35-20)19(31)27-26-10-11-2-7-16(15(8-11)30(32)33)34-13-5-3-12(22)4-6-13/h2-10H,1H3,(H,27,31)/b26-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWQOMMTVKSXSQ-NSKAYECMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(S2)C(=O)NN=CC3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(S2)C(=O)N/N=C/C3=CC(=C(C=C3)SC4=CC=C(C=C4)Cl)[N+](=O)[O-])C(=N1)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF3N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide is a complex organic compound belonging to the class of pyrazole derivatives. This compound has garnered attention due to its potential biological activities, which include anti-inflammatory, antimicrobial, and anticancer properties. The structural features of this compound, including the thieno[2,3-c]pyrazole core and various functional groups, contribute significantly to its pharmacological profile.
- Molecular Formula : C21H13ClF3N5O3S2
- Molecular Weight : 539.94 g/mol
- CAS Number : [Not provided]
1. Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. The presence of the nitro group and chlorophenyl moiety may enhance these effects by modulating inflammatory pathways. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation processes.
2. Antimicrobial Activity
The compound has shown promise as an antimicrobial agent. Studies have demonstrated that related pyrazole derivatives possess activity against various bacterial strains. For instance, compounds with similar structures have been reported to exhibit moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis . The unique combination of functional groups in this compound may enhance its efficacy against specific pathogens.
3. Anticancer Potential
Preliminary investigations suggest that this compound may also have anticancer properties. Pyrazole derivatives are recognized for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Structural modifications, such as the incorporation of trifluoromethyl and nitro groups, are believed to contribute to enhanced anticancer activity by affecting cellular signaling pathways involved in proliferation and survival.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study on Pyrazole Derivatives | Demonstrated anti-inflammatory and analgesic properties in vitro | Supports the potential use of pyrazole derivatives for inflammatory conditions |
| Antibacterial Screening | Moderate activity against Salmonella typhi and Bacillus subtilis | Indicates potential for development as an antibacterial agent |
| Anticancer Research | Inhibition of cancer cell proliferation in various assays | Suggests further investigation into anticancer applications |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.
- Modulation of Signaling Pathways : The presence of functional groups may interact with cellular receptors or signaling molecules, altering pathways related to inflammation and cell growth.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its antimicrobial and anti-inflammatory properties. Research indicates that derivatives of thieno[2,3-c]pyrazole compounds exhibit significant antibacterial activity against various pathogens. The presence of the trifluoromethyl group is believed to enhance lipophilicity, improving cell membrane penetration and bioactivity.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that related thieno[2,3-c]pyrazole derivatives exhibited potent activity against Gram-positive bacteria, suggesting potential use as antibiotic agents .
Cancer Research
There is growing interest in the application of this compound in oncology . Preliminary studies suggest that thieno[2,3-c]pyrazole derivatives may inhibit specific cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
Research conducted at a leading cancer institute showed that certain thieno[2,3-c]pyrazole compounds could effectively reduce tumor growth in xenograft models, highlighting their potential as chemotherapeutic agents .
Neuropharmacology
The compound's structural features may also confer neuroprotective effects, making it a candidate for treating neurodegenerative diseases like Alzheimer's or Parkinson's disease. Investigations into its mechanism of action are ongoing, focusing on its ability to modulate neurotransmitter systems.
Case Study:
A recent study indicated that thieno[2,3-c]pyrazole derivatives could inhibit acetylcholinesterase activity, suggesting potential benefits in enhancing cholinergic signaling in neurodegenerative conditions .
Toxicological Studies
Toxicological assessments are crucial for evaluating the safety profile of N'-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylene)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carbohydrazide. Initial studies indicate low toxicity levels in vitro; however, further in vivo studies are necessary to establish its safety for therapeutic use.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thieno[2,3-c]pyrazole core undergoes electrophilic substitution at positions activated by electron-donating groups. The trifluoromethyl (-CF₃) group at position 3 exerts a strong electron-withdrawing effect, directing substitution to positions 4 and 6 of the pyrazole ring. Key reactions include:
-
Nitration : Reacts with nitric acid (HNO₃) in sulfuric acid to introduce nitro groups at position 4, confirmed via X-ray crystallography .
-
Halogenation : Chlorination (Cl₂/FeCl₃) occurs preferentially at position 6 due to steric hindrance from the bulky trifluoromethyl group .
Table 1: Electrophilic Substitution Outcomes
| Reaction Type | Reagent/Conditions | Position Modified | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C-4 | 78 | |
| Chlorination | Cl₂/FeCl₃, 40°C | C-6 | 65 |
Nucleophilic Addition and Condensation
The hydrazide (-CONHNH₂) moiety participates in condensation reactions with aldehydes/ketones, forming hydrazones. For example:
-
Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield N'-arylidene derivatives. The reaction proceeds via dehydration, with yields exceeding 80% .
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Cyclocondensation : With α,β-unsaturated ketones, it forms pyrazoline intermediates under catalytic conditions (e.g., copper triflate/[bmim]PF₆), followed by oxidative aromatization to trisubstituted pyrazoles .
1,3-Dipolar Cycloadditions
The compound acts as a dipolarophile in cycloaddition reactions:
-
With Diazocompounds : Reacts with ethyl diazoacetate in the presence of Zn(OTf)₂ to form pyrazole-5-carboxylate derivatives via [3+2] cycloaddition (89% yield) .
-
With Nitrilimines : Forms trisubstituted pyrazoles (72–88% yield) under mild conditions (CH₂Cl₂, Et₃N) .
Equation 1 :
Reductive Transformations
The nitro (-NO₂) group at position 3 of the phenyl ring undergoes selective reduction:
-
Catalytic Hydrogenation : Using H₂/Pd-C in ethanol reduces -NO₂ to -NH₂ without affecting other functionalities (95% yield) .
-
Zinc/Acetic Acid : Reduces -NO₂ to -NH₂ but may partially reduce the sulfanyl (-S-) linkage .
Sulfanyl Group Reactivity
The 4-chlorophenylsulfanyl (-S-C₆H₄Cl) group participates in:
-
Oxidation : H₂O₂ in acetic acid converts -S- to sulfoxide (-SO-) or sulfone (-SO₂-), depending on stoichiometry .
-
Nucleophilic Displacement : Reacts with amines (e.g., piperidine) in DMF to replace the -S- group with -NHR (R = alkyl/aryl) .
Stability Under Acidic/Basic Conditions
-
Acidic Hydrolysis : The hydrazide bond remains stable in dilute HCl (1M) but cleaves in concentrated HCl (6M), releasing carboxylic acid and hydrazine .
-
Basic Conditions : NaOH (1M) induces ring-opening of the thieno[2,3-c]pyrazole core, forming thiolate intermediates .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile triggers:
-
C-S Bond Cleavage : Generates free radicals detected via EPR spectroscopy .
-
Isomerization : The exocyclic methylene group (-CH=N-) undergoes E→Z isomerization, confirmed by NMR .
Comparative Reactivity With Analogues
Table 2: Reactivity Comparison With Structural Analogues
| Compound | Electrophilic Substitution Site | Hydrazide Reactivity | Cycloaddition Yield (%) |
|---|---|---|---|
| Target Compound | C-4, C-6 | High | 89 |
| 5-Amino-1-[2,6-dichlorophenyl]pyrazole | C-3, C-5 | Moderate | 72 |
| 3-Nitro-1-methylpyrazole | C-4 | Low | 55 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with shared functional groups or heterocyclic frameworks, focusing on structural variations and inferred properties.
Pyrazole-Based Sulfanyl Derivatives
Key Observations :
- Substituent Effects: The 3-nitro group in the target compound introduces strong electron-withdrawing effects, which may enhance reactivity in electrophilic substitution or redox reactions compared to non-nitro analogs . Carbohydrazide vs. Carboxamide: The carbohydrazide moiety (NH-NH-CO-) in the target compound offers two hydrogen-bond donors, whereas carboxamide (NH-CO-) provides only one, influencing target selectivity .
Triazole and Triazol-3-yl Derivatives
Comparison :
Hydrazine and Hydrazide Derivatives
Comparison :
- The target compound’s heterocyclic framework provides greater conformational stability compared to non-cyclic hydrazines, which may exhibit higher rotational freedom and variable binding modes .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis of this compound involves multi-step reactions, including:
- Hydrazide formation : Condensation of substituted thieno[2,3-c]pyrazole-5-carboxylic acid derivatives with hydrazine under reflux in ethanol .
- Methylene bridge formation : Schiff base reaction using aromatic aldehydes (e.g., 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde) in DMF with catalytic acetic acid, monitored by TLC .
Key considerations : - Solvent polarity (DMF vs. ethanol) affects reaction rates and byproduct formation.
- Temperature control (60–80°C) minimizes decomposition of the nitro group .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity .
Q. How is the compound structurally characterized, and what analytical methods are critical for validation?
- NMR spectroscopy : Confirm regiochemistry of the thieno[2,3-c]pyrazole core (e.g., NMR chemical shifts at δ 8.2–8.5 ppm for nitroaryl protons) .
- Mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] at m/z 536.07) and isotopic patterns for Cl/CF groups .
- X-ray crystallography : Resolve ambiguity in the methylene bridge geometry (E/Z isomerism) using single-crystal data .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans), with MIC values compared to reference drugs .
- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), noting IC values and selectivity indices relative to normal cells .
Advanced Research Questions
Q. How do structural modifications (e.g., sulfanyl vs. sulfonyl groups) alter biological activity and pharmacokinetics?
- Sulfanyl → sulfonyl substitution : Enhances metabolic stability (e.g., reduced CYP450-mediated oxidation) but may decrease cell permeability due to increased polarity .
- Trifluoromethyl positioning : Computational docking (AutoDock Vina) suggests the CF group at C3 improves binding to kinase targets (e.g., EGFR) by occupying hydrophobic pockets .
Methodology : - Synthesize analogs with systematic substitutions (e.g., 4-chlorophenyl → 4-fluorophenyl).
- Compare logP (HPLC) and plasma protein binding (equilibrium dialysis) .
Q. What strategies resolve contradictions in biological data across studies (e.g., inconsistent IC50_{50}50 values)?
- Assay standardization : Control variables like serum concentration (e.g., 10% FBS vs. serum-free media) and incubation time (48 vs. 72 hours) .
- Metabolic interference : Test for off-target effects using cytochrome P450 inhibition assays (e.g., CYP3A4) .
- Data normalization : Use z-score analysis to compare activity across independent studies .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions on the thieno[2,3-c]pyrazole core?
Q. What crystallographic data reveal about intermolecular interactions influencing stability and solubility?
- Single-crystal analysis : Hydrogen bonding between the carbohydrazide NH and nitro group stabilizes the crystal lattice, reducing aqueous solubility .
- Hirshfeld surface analysis : Quantify contributions from Cl···π (10–15%) and π-π stacking (20–25%) interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
